2-(3-((Dimethylamino)methyl)-4-methoxyphenyl)ethan-1-amine
Description
2-(3-((Dimethylamino)methyl)-4-methoxyphenyl)ethan-1-amine is a phenethylamine derivative featuring a phenyl ring substituted with a 4-methoxy group and a 3-((dimethylamino)methyl) moiety. Its molecular formula is C₁₂H₂₀N₂O, yielding a molecular weight of 208.30 g/mol.
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-[3-[(dimethylamino)methyl]-4-methoxyphenyl]ethanamine |
InChI |
InChI=1S/C12H20N2O/c1-14(2)9-11-8-10(6-7-13)4-5-12(11)15-3/h4-5,8H,6-7,9,13H2,1-3H3 |
InChI Key |
SJWQHCJNQRJRRI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)CCN)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((Dimethylamino)methyl)-4-methoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and dimethylamine.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 4-methoxybenzaldehyde with dimethylamine under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) to facilitate the reduction step.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Nucleophilic Reactions
The dimethylamino group (-N(CH₃)₂) enhances the compound’s nucleophilicity, enabling participation in alkylation, acylation, and Michael addition reactions.
Key observations :
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under mild conditions (25°C, THF).
-
Acylation : Acetyl chloride in dichloromethane yields N-acetyl derivatives, confirmed via LC–MS.
-
Michael Addition : Conjugates with α,β-unsaturated carbonyl compounds (e.g., acrylonitrile) at 60°C in ethanol.
Condensation Reactions
The primary amine group (-NH₂) facilitates condensation with carbonyl compounds. For example:
-
Imine Formation : Reacts with 4-methoxyacetophenone in the presence of molecular sieves to form a Schiff base intermediate, which can be reduced to secondary amines .
| Reaction Component | Conditions | Product Yield | Reference |
|---|---|---|---|
| 4-Methoxyacetophenone | Molecular sieves, 60°C | 78% | |
| Norephedrine | THF, LiHMDS, 0–60°C | 11% (LC–MS) |
Reductive Amination
The compound undergoes reductive amination with ketones or aldehydes using catalysts like sodium cyanoborohydride (NaBH₃CN). For instance:
-
Reaction with benzaldehyde in methanol at pH 5 yields N-benzyl derivatives with 85% efficiency.
Mechanistic Insight :
The methoxy group (-OCH₃) stabilizes intermediates via resonance, while the dimethylamino group directs regioselectivity .
Intermolecular Interactions
Crystallographic studies of structurally related compounds reveal secondary interactions influencing reactivity :
| Interaction Type | Bond Length (Å) | Impact on Reactivity |
|---|---|---|
| C–H···N (Hydrogen bonding) | 3.463 | Stabilizes transition states |
| π-π Stacking | 3.8–4.2 | Enhances dimerization in solutions |
Comparative Reactivity
The compound’s reactivity differs from simpler amines due to steric and electronic effects:
| Feature | Impact on Reactivity | Example |
|---|---|---|
| Dimethylamino group | Increases nucleophilicity, reduces basicity | Faster acylation vs. primary amines |
| Methoxyphenyl moiety | Electron-donating effect stabilizes cations | Enhanced stability in acidic conditions |
Scientific Research Applications
2-(3-((Dimethylamino)methyl)-4-methoxyphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-((Dimethylamino)methyl)-4-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The compound is compared to analogs with variations in phenyl ring substituents, amine groups, and backbone modifications.
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity: The dimethylaminomethyl group in the target compound enhances aqueous solubility compared to purely aromatic analogs (e.g., 1-(4-methoxyphenyl)ethan-1-amine) due to its basic amine functionality.
- Electronic Effects: The electron-donating methoxy group stabilizes the aromatic ring, while the dimethylaminomethyl group introduces steric bulk and basicity, which may influence receptor binding in bioactive compounds .
Biological Activity
2-(3-((Dimethylamino)methyl)-4-methoxyphenyl)ethan-1-amine, also known as a dimethylamino derivative of an aromatic amine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, leading to potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 207.27 g/mol. The presence of the dimethylamino group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.
Antimicrobial Activity
Studies have shown that derivatives containing the dimethylamino moiety exhibit significant antimicrobial properties . For instance, compounds similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against various bacterial strains, indicating moderate to good antimicrobial efficacy .
Cytotoxicity Evaluation
Cytotoxicity assays conducted on HeLa cell lines indicated that several derivatives of this compound exhibit non-toxic profiles at concentrations up to 500 µM. However, certain analogs demonstrated cytotoxic effects with CC50 values around 29.7 µM . This suggests a potential application in cancer therapeutics, where selective cytotoxicity towards tumor cells is desired.
Anti-leishmanial Activity
The anti-leishmanial potential of this compound has also been investigated. In vitro studies assessed its efficacy against Leishmania infantum and Leishmania donovani, showing promising inhibition of both promastigote and amastigote forms . The results highlight the compound's potential as a lead for developing anti-parasitic treatments.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Dimethylamino Group | Enhances lipophilicity and bioactivity |
| Methoxy Group | Modulates electronic properties, influencing receptor binding |
| Ethyl Chain | Contributes to steric factors affecting interaction with biological targets |
Case Studies
- Antimicrobial Screening : A study evaluating various dimethylamine derivatives found that those with methoxy substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. This underscores the significance of functional group variations in modulating biological responses .
- Cytotoxicity in Cancer Models : Research involving the evaluation of cytotoxic effects on different cancer cell lines highlighted that specific modifications in the aromatic ring could lead to increased selectivity towards cancerous cells while sparing normal cells .
- Anti-leishmanial Efficacy : In a comparative study, several analogs were tested for their ability to inhibit Leishmania species, revealing that compounds with similar structural motifs showed varying degrees of effectiveness, suggesting that slight changes in structure can significantly impact biological outcomes .
Q & A
Q. How do solvent polarity and proticity affect its solvation behavior and reaction kinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
